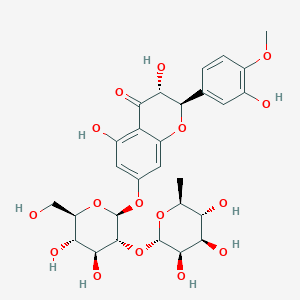
7-Neohesperidosides
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Neohesperidosides is a natural product derived from Citrus aurantium L . It belongs to the class of flavonoids, which are phenolic secondary metabolites produced by plants and fungi . The compound has a molecular formula of C28H34O16 .
Synthesis Analysis
The synthesis of 7-Neohesperidosides involves the action of UDP-glycosyltransferases (UGTs), which play a crucial role in the diversity of secondary metabolites by catalyzing the transfer of an activated sugar donor to acceptor molecules . In the tea plant (Camellia sinensis), UGTs of family 1 have been identified to be involved in this process . In citrus fruits, the flavanone-specific 7-O-glucosyltransferase is responsible for catalyzing the first sugar transfer reaction in the synthesis of flavanone-7-O-neohesperidosides .Molecular Structure Analysis
The molecular structure of 7-Neohesperidosides consists of a 15-carbon skeleton, forming two phenyl (A and B) and one heterocyclic ring ©, abbreviated C6-C3-C6 . The compound has a molecular weight of 626.6 .Chemical Reactions Analysis
The chemical reactions involved in the metabolism of 7-Neohesperidosides include hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . In citrus fruit development, the disaccharidase α-rhamnosyl-β-glucosidase is the main system utilized by the microorganism for hesperidin hydrolysis .Physical And Chemical Properties Analysis
7-Neohesperidosides appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique
Flavor-related Metabolism in Citrus Fruits
7-Neohesperidosides contribute significantly to the flavor profile of citrus fruits. A study identified flavonoid-7-O-di-glucosyltransferase (dGlcT) genes in citrus genomes, which are closely related to the taste of these fruits. Specifically, 1,2-rhamnosyltransferase (1,2RhaT) was linked to the accumulation of neohesperidoside, which imparts a bitter taste affecting the commercial value of citrus fruits. This research suggests that modifying the expression of these genes can potentially improve the taste of citrus fruits (Chen et al., 2019).
Pharmacological Properties
Neohesperidin, a form of 7-neohesperidoside, exhibits a range of biological activities. It is found in citrus fruits and has potential applications in food and therapeutics. Studies show that it possesses neuroprotective, anti-inflammatory, antidiabetic, antimicrobial, and anticancer activities. The compound has also been studied for its effects on osteoporosis, ulcers, cardioprotection, and hepatoprotection (Akhter et al., 2022).
Anti-inflammatory and Antinociceptive Activity
Luteolin-4'-O-neohesperidoside has been found to exhibit significant anti-inflammatory action, with a potency greater than ibuprofen. However, its antinociceptive activity (pain relief) is less pronounced compared to its anti-inflammatory effects (Ramesh et al., 1998).
Alcoholic Toxicity Alleviation
Research on the methanol extract of Cirsium japonicum var. ussuriense and its principle, hispidulin 7-O-neohesperidoside, showed that these substances could enhance hepatic alcohol-metabolizing enzymes and reduce lipid peroxidation in ethanol-treated rats. This suggests a potential role in alleviating alcoholic toxicity (Park et al., 2004).
Metabolic Profiling by Human Intestinal Flora
Isorhamnetin-3-O-neohesperidoside, a significant active substance of traditional herb medicine, interacts with intestinal flora, leading to various metabolites that might influence the effects of traditional medicines. Understanding these metabolic pathways can help in comprehending the in vivo effects of such substances (Du et al., 2017).
Glycogen Synthesis in Rat Muscle
Kaempferol 3-neohesperidoside has been shown to stimulate glycogen synthesis in rat soleus muscle, suggesting a potential insulin-like property for glucose regulation. The study indicates the involvement of specific biochemical pathways in this process (Cazarolli et al., 2009).
Safety and Hazards
Orientations Futures
Future research on 7-Neohesperidosides could focus on assessing its therapeutic efficacy, which could modulate various therapeutic targets and signaling molecules for ameliorating various diseases . There is also potential for improving the taste in citrus fruit through manipulation of the network by knocking-out 1,2RhaT or by enhancing the expression of dGlcT using genetic transformation .
Propriétés
IUPAC Name |
(2R,3R)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23-,24+,25+,26+,27-,28+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOPLXKZQIHNFD-KURXTFFSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)O[C@@H]([C@H](C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Neohesperidosides | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

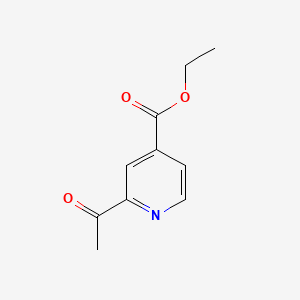



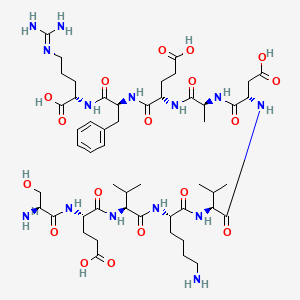
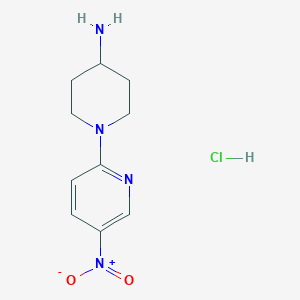
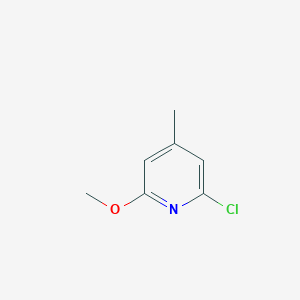
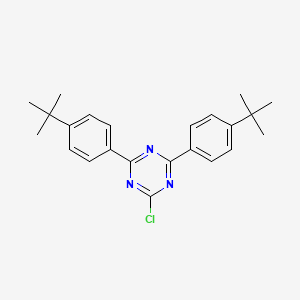
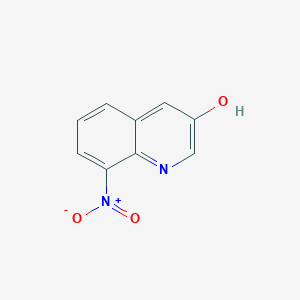

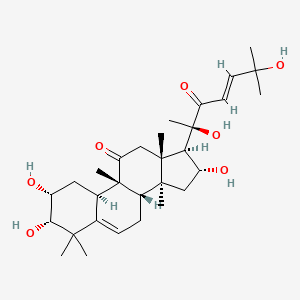
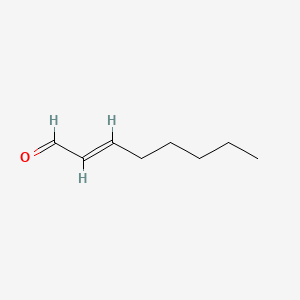
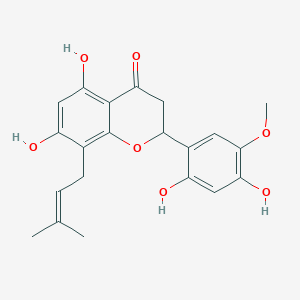
![2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate](/img/structure/B3028651.png)